3,5-Dibromo-2-hydroxybenzoic acid, also known as 3,5-dibromosalicylic acid, is a chemical compound with the molecular formula C₇H₄Br₂O₃ and a molecular weight of approximately 295.91 g/mol. This compound features two bromine atoms substituted at the 3 and 5 positions of the aromatic ring, along with a hydroxyl group at the 2 position. The presence of these substituents contributes to its unique chemical properties and biological activities. The compound crystallizes in a monoclinic system, exhibiting notable hydrogen bonding interactions that stabilize its structure .
3,5-Dibromosalicylic acid (3,5-DBSA) is an organic compound with the molecular formula C7H4Br2O3. It is a white, crystalline powder with a melting point of 224-227 °C []. 3,5-DBSA has been investigated for various scientific research applications, including:
Studies have shown that 3,5-DBSA possesses antibacterial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa [, ]. The mechanism of action of 3,5-DBSA against bacteria is not fully understood, but it is believed to involve disruption of the bacterial cell membrane [].
3,5-DBSA has also been shown to exhibit antifungal activity against some fungal species, including Candida albicans and Aspergillus niger []. Similar to its antibacterial activity, the exact mechanism of 3,5-DBSA's antifungal action remains unclear, but it is thought to involve inhibition of fungal growth and spore germination [].
These reactions highlight its potential as a building block in organic synthesis.
Research indicates that 3,5-dibromo-2-hydroxybenzoic acid exhibits significant biological activity. It has been studied for its potential:
The synthesis of 3,5-dibromo-2-hydroxybenzoic acid can be achieved through several methods:
3,5-Dibromo-2-hydroxybenzoic acid finds applications across various fields:
Studies have demonstrated that 3,5-dibromo-2-hydroxybenzoic acid interacts with various biological targets:
These interactions underline its potential for therapeutic applications.
Several compounds share structural similarities with 3,5-dibromo-2-hydroxybenzoic acid. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Salicylic Acid | Hydroxyl group at position 2 | Foundational compound for many derivatives |
| 4-Bromosalicylic Acid | Bromine at position 4 | Different positioning affects reactivity |
| 5-Bromosalicylic Acid | Bromine at position 5 | Varying biological activities compared to 3,5-dibromo derivative |
| 3-Hydroxybenzoic Acid | Hydroxyl group at position 3 | Lacks bromination; different properties |
Each of these compounds has unique properties and applications that differentiate them from 3,5-dibromo-2-hydroxybenzoic acid while highlighting its distinctive characteristics within this chemical class.
Irritant